Chemoselective failures using 4-picolylamine or 2,6-dichloropyridin-4-amine in API synthesis cause catalyst poisoning and low reactivity. 2,6-Dichloropyridine-4-methylamine solves this with an inert, electron-deficient 2,6-dichloro core that prevents metal sequestration, while the nucleophilic methylamine handle enables standard amide coupling and reductive aminations. • Eliminates regioisomer separation via symmetric 2,6-dichloro substitution for sequential SNAr. • Maintains high catalyst turnover in Pd/Cu-mediated steps. • Supplies consistent quality for TRPA1 modulator APIs and agrochemical intermediates. Order with assured global stock.
2,6-Dichloropyridine-4-methylamine is a bifunctional heterocyclic building block characterized by an electron-deficient 2,6-dichloropyridine core and a highly nucleophilic, aliphatic primary methylamine handle [1]. In industrial and medicinal chemistry procurement, it is primarily sourced as a versatile precursor for the synthesis of advanced active pharmaceutical ingredients (APIs), such as TRPA1 modulators, and complex agrochemicals [2]. The strategic placement of two chlorine atoms adjacent to the pyridine nitrogen drastically reduces the basicity of the heteroaryl ring, while the methylene spacer insulates the primary amine, preserving its reactivity for standard amide couplings and reductive aminations [1]. This unique combination of an inert, functionalizable core and a reactive aliphatic appendage makes it a high-value intermediate for multi-step synthetic workflows where chemoselectivity is paramount.
Substituting 2,6-Dichloropyridine-4-methylamine with generic analogs like 4-picolylamine or 2,6-dichloropyridin-4-amine leads to severe process failures and yield degradation [1]. 4-Picolylamine possesses a basic pyridine nitrogen that readily coordinates to transition metal catalysts and protonates in acidic media, causing catalyst poisoning and poor chemoselectivity during complex couplings. Conversely, replacing the methylamine with a direct amine (2,6-dichloropyridin-4-amine) yields a highly deactivated, non-nucleophilic aniline analog that fails to undergo standard amide couplings under mild conditions . Furthermore, using mono-chloro variants (e.g., 2-chloropyridine-4-methylamine) introduces regiochemical ambiguity during downstream functionalization, necessitating costly and time-consuming chromatographic separations. Procurement must prioritize the exact 2,6-dichloro-4-methylamine scaffold to ensure predictable reactivity, catalyst compatibility, and process efficiency.
The 2,6-dichloro substitution pattern profoundly alters the electronic properties of the pyridine ring compared to the unchlorinated baseline. The predicted pKa of the pyridine nitrogen in 2,6-dichloropyridine derivatives is approximately -3.0, whereas the pyridine nitrogen in 4-picolylamine exhibits a pKa of ~5.2 [1]. This massive reduction in basicity renders the pyridine core of 2,6-Dichloropyridine-4-methylamine essentially non-basic and non-coordinating under standard reaction conditions, ensuring that the aliphatic primary amine (pKa ~9.6) is the exclusive site of protonation or metal coordination .
| Evidence Dimension | Pyridine nitrogen pKa (Basicity) |
| Target Compound Data | ~ -3.0 (predicted for 2,6-dichloro core) |
| Comparator Or Baseline | ~ 5.2 (4-picolylamine baseline) |
| Quantified Difference | >8 pKa unit reduction in basicity |
| Conditions | Standard aqueous conditions (extrapolated from core heterocycle data) |
Prevents unwanted catalyst poisoning and side reactions at the pyridine nitrogen, enabling clean, chemoselective transformations at the primary amine.
The presence of the methylene spacer in 2,6-Dichloropyridine-4-methylamine preserves the high nucleophilicity of the primary amine, allowing for efficient amide bond formation. In established pharmaceutical syntheses (e.g., TRPA1 modulator development), this compound successfully undergoes standard HATU-mediated amide coupling with carboxylic acids at room temperature within 2 hours [1]. In stark contrast, the direct amine analog, 2,6-dichloropyridin-4-amine, suffers from severe electron withdrawal by the adjacent di-chloro pyridine ring, rendering it an exceptionally poor nucleophile that requires harsh conditions (e.g., strong bases, elevated temperatures >80 °C) to achieve viable conversion in acylation reactions .
| Evidence Dimension | Amide coupling reactivity and conditions |
| Target Compound Data | Rapid conversion at 20-25 °C with standard coupling reagents (HATU, DIPEA) |
| Comparator Or Baseline | 2,6-dichloropyridin-4-amine (requires forcing conditions, >80 °C or strong base) |
| Quantified Difference | Elimination of thermal/basic forcing conditions; >50 °C reduction in required reaction temperature |
| Conditions | Standard peptide coupling conditions (HATU, DIPEA, DMF) |
Ensures high-yielding, scalable amide bond formation without the need for specialized, aggressive acylation protocols that could degrade sensitive substrates.
The symmetrical 2,6-dichloro substitution provides two highly activated, equivalent sites for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. Compared to 3,5-dichloro analogs, where the halogens are meta to the activating nitrogen, the ortho-chlorines in 2,6-Dichloropyridine-4-methylamine are significantly more electrophilic . Furthermore, compared to mono-chloro analogs (e.g., 2-chloropyridine-4-methylamine), the symmetrical di-chloro core ensures that initial mono-substitution yields a single predictable regioisomer, eliminating the complex mixture of products typically observed when functionalizing asymmetric poly-halo heterocycles [1].
| Evidence Dimension | SNAr activation and regiochemical purity |
| Target Compound Data | 100% regiochemical predictability for initial mono-substitution at equivalent activated ortho sites |
| Comparator Or Baseline | Mono-chloro or asymmetric di-chloro analogs (yield complex regioisomer mixtures) |
| Quantified Difference | Complete elimination of regioisomer byproducts requiring chromatographic separation |
| Conditions | Standard SNAr conditions (e.g., amines or alkoxides, heat) |
Streamlines downstream synthetic steps and purification, directly reducing process costs and material waste in multi-step manufacturing.
Leveraged as a critical building block where the highly nucleophilic primary amine is utilized for initial amide coupling, and the 2,6-dichloro core is subsequently functionalized to build complex pharmacophores without requiring harsh reaction conditions [1].
Ideal for library synthesis, where the aliphatic amine can be protected or reacted first, followed by sequential, regioselective SNAr or cross-coupling at the highly activated, symmetrical 2- and 6-positions, eliminating the need for complex regioisomer separations .
Chosen over 4-picolylamine in complex synthetic routes utilizing palladium or copper catalysis, as the extremely low basicity of the 2,6-dichloro core prevents catalyst sequestration, maintaining high turnover numbers and ensuring chemoselective reaction at the desired functional groups[2].
Irritant